
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Tribromo-3-fluoroacetophenone: is an organic compound with the molecular formula C8H4Br3FO It is a derivative of acetophenone, where the phenyl ring is substituted with three bromine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Tribromo-3-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the following steps:
Bromination: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2, 2, and 4 positions on the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom at the 3 position.
Industrial Production Methods
Industrial production of 2,2,4-Tribromo-3-fluoroacetophenone may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Bromination: Using large reactors to handle the bromination step efficiently.
Fluorination: Conducted in specialized equipment to ensure safety and control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Tribromo-3-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Various substituted acetophenone derivatives.
Reduction: 2,2,4-Tribromo-3-fluoro-1-phenylethanol.
Oxidation: 2,2,4-Tribromo-3-fluorobenzoic acid.
Scientific Research Applications
2,2,4-Tribromo-3-fluoroacetophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as flame retardants and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,4-Tribromo-3-fluoroacetophenone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect metabolic pathways, signal transduction pathways, and other cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoacetophenone: Similar structure but lacks the fluorine atom.
2,2,2-Trifluoroacetophenone: Contains three fluorine atoms instead of bromine.
2-Bromo-4’-fluoroacetophenone: Contains only one bromine and one fluorine atom.
Uniqueness
2,2,4-Tribromo-3-fluoroacetophenone is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C8H4Br3FO |
|---|---|
Molecular Weight |
374.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-bromo-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-5-2-1-4(3-6(5)12)7(13)8(10)11/h1-3,8H |
InChI Key |
MKTOHODLLPVSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


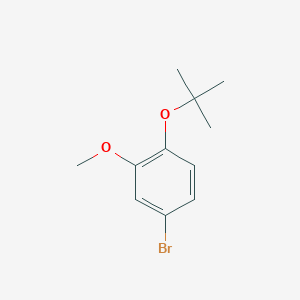
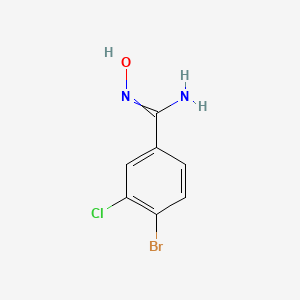

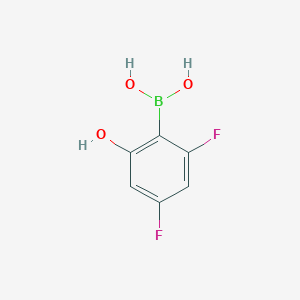
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
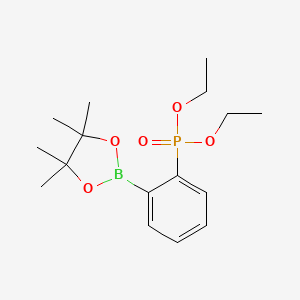
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)


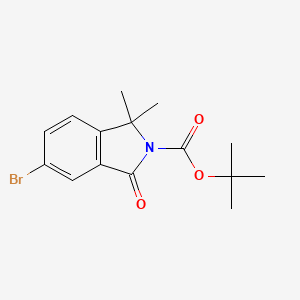
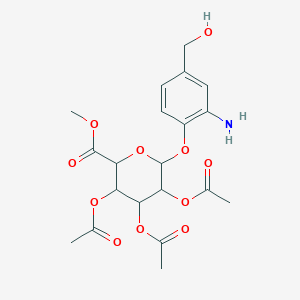


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
